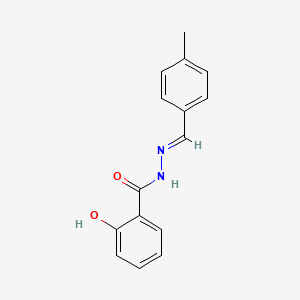

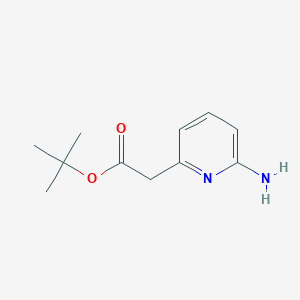

(E)-2-hydroxy-N'-(4-methylbenzylidene)benzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

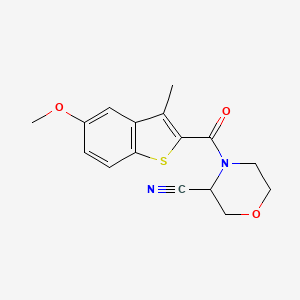

“(E)-2-hydroxy-N’-(4-methylbenzylidene)benzohydrazide” is a derivative of hydrazones . Hydrazones are a class of compounds in organic chemistry that have a wide range of biological properties and pharmaceutical activity, including antibacterial, analgesic, antioxidant, anticonvulsant, anticancer, antitrypanosomal, and anti-inflammatory activity .

Synthesis Analysis

The compound can be synthesized efficiently through a catalyst-free, one-pot reaction of phthalide, hydrazine hydrate, and aldehyde . This synthetic approach has several advantages, including mild reaction conditions, environmentally friendly nature, and the ability to provide a wide range of desired compounds in moderate to excellent yields .Molecular Structure Analysis

The molecule has an E configuration around the central C=N double bond . It crystallizes in the triclinic system, with space group P-1 . The crystal structure is stabilized by C–H⋯S and N–H⋯S hydrogen bonds, which connect the molecules to form a three-dimensional network .Chemical Reactions Analysis

The compound can be synthesized by reacting chalcone with phenylthiosemicarbazide in ethanolic sodium hydroxide . The resulting compound, C15H15N3S, was characterized using various spectroscopic techniques, including single-crystal X-ray diffraction, IR, 1H NMR, and 13C NMR .Physical And Chemical Properties Analysis

The compound, C15H15N3S, was characterized using various spectroscopic techniques, including single-crystal X-ray diffraction, IR, 1H NMR, and 13C NMR . The molecule has an E configuration around the central C=N double bond .Scientific Research Applications

Synthesis and Structural Characterization

(E)-2-hydroxy-N'-(4-methylbenzylidene)benzohydrazide and its derivatives have been actively researched for their synthesis and structural characterization. Studies have focused on synthesizing various benzohydrazone derivatives and analyzing their crystal structures using methods like X-ray diffraction, NMR spectroscopy, and IR spectroscopy. These compounds have been noted for their trans configuration with respect to the C=N double bonds and their stabilization through hydrogen bonds and weak π···π interactions. The research has laid a foundation for understanding the structural nuances of these compounds, which is crucial for their potential applications in various scientific fields (Meng, Li & Ma, 2014), (Rassem & Nour, 2016), (Santosa, Yuniarta, Kesuma & Putra, 2019).

Biological and Antimicrobial Activity

Benzohydrazide derivatives exhibit notable biological activities, including antimicrobial, antibacterial, and antifungal properties. Some studies have demonstrated the potential of these compounds in inhibiting various bacterial and fungal strains, with specific derivatives showing high minimum inhibitory concentrations. The presence of certain substituent groups, such as fluoro groups in the hydrazone ligands, has been observed to enhance antibacterial activities, indicating the scope of these compounds in developing new antimicrobial materials (He, Qiu, Cheng, Liu & Wu, 2018), (Lei, Li, Fu, Guan & Tan, 2015), (Han, 2013).

Catalytic and Antioxidant Properties

Research also indicates that benzohydrazide derivatives have catalytic and antioxidant properties. Specific compounds have been synthesized and characterized to evaluate their catalytic activities in various reactions, such as oxidation of alkyl benzene and styrene. Additionally, some compounds demonstrate significant antioxidant activity, comparable to standard antioxidants, highlighting their potential in oxidative stress-related therapeutic applications (Wang, Xing, Feng, Guo, Liu & Xu, 2019), (Iqbal, Khan, Shahzad, Usman, Khan, Fauq & Bari, 2018).

Molecular Interaction and Computational Studies

Molecular docking studies and computational analyses have been conducted to understand the interactions of benzohydrazide derivatives with biological molecules and their potential therapeutic implications. For instance, molecular docking studies of certain derivatives have been carried out to analyze their antituberculosis aspects against specific protein targets. Vibrational spectroscopic analysis and molecular docking studies, supported by DFT (Density Functional Theory) calculations, have provided insights into the structural properties and biological interactions of these compounds (Maheswari & Manjula, 2016).

Safety and Hazards

properties

IUPAC Name |

2-hydroxy-N-[(E)-(4-methylphenyl)methylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-11-6-8-12(9-7-11)10-16-17-15(19)13-4-2-3-5-14(13)18/h2-10,18H,1H3,(H,17,19)/b16-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USNNCFCLTVHOOK-MHWRWJLKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-Dimethyl-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2669338.png)

![6-Bromo-2-[2-(4-bromophenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2669348.png)

![8-(Phenylsulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2669353.png)

![N-(4-nitrophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2669354.png)

![(Z)-methyl 2-(2-((2,2-diphenylacetyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2669355.png)

![2-[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-2-oxoacetic acid](/img/structure/B2669361.png)